![molecular formula C21H19ClN4O6 B2868600 methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate CAS No. 1052604-94-0](/img/structure/B2868600.png)
methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate is a useful research compound. Its molecular formula is C21H19ClN4O6 and its molecular weight is 458.86. The purity is usually 95%.
BenchChem offers high-quality methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
The indole derivatives, which are structurally related to the compound , have been extensively studied for their anticancer properties. These compounds can interact with various cellular targets and disrupt cancer cell proliferation. For instance, indole derivatives have shown promise in treating different types of cancer cells by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. They can be effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. The structural complexity of the compound allows for interactions with microbial enzymes or proteins, leading to the inhibition of microbial growth .
Neurodegenerative Diseases
The indole moiety is a common feature in molecules that have neuroprotective effects. Research suggests that indole derivatives could be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Applications
Indole derivatives have been identified as potent anti-inflammatory agents. They can modulate the body’s inflammatory response by affecting cytokine production and inhibiting the enzymes involved in the inflammation process, which could be beneficial in conditions like arthritis and asthma .
Cardiovascular Diseases
Compounds with an indole base structure have been associated with cardiovascular benefits. They may contribute to the prevention of atherosclerosis by reducing the oxidation of low-density lipoprotein (LDL) cholesterol and improving endothelial function .
Drug Development and Synthesis
The compound’s structure is conducive to chemical modifications, making it a valuable precursor in the synthesis of new drugs. Its indole core can be functionalized to create novel pharmacophores with improved efficacy and reduced toxicity for various therapeutic applications .
properties
IUPAC Name |
methyl 3-[[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]methyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O6/c1-30-15-6-4-11(21(29)32-3)8-12(15)10-25-18-17(23-24-25)19(27)26(20(18)28)13-5-7-16(31-2)14(22)9-13/h4-9,17-18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXZXOYSHYXPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


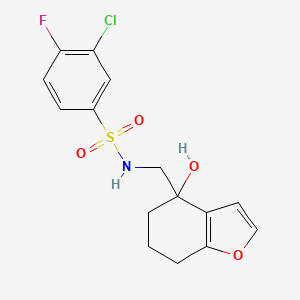
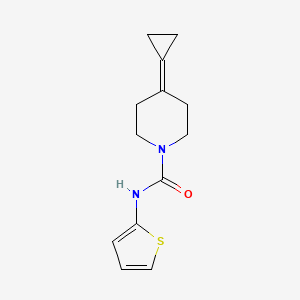
![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)
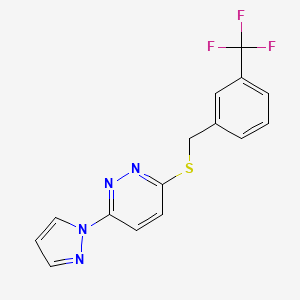
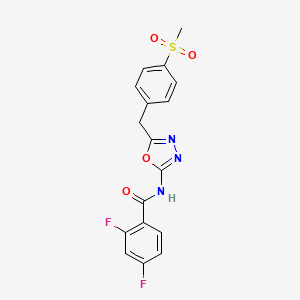

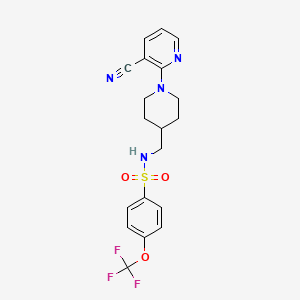
![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)

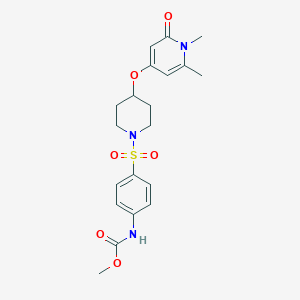

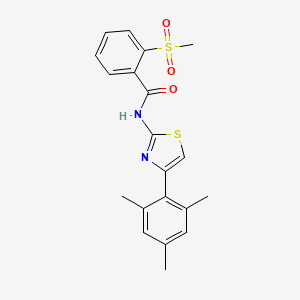
![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)